molecular formula C15H17NO4S B2822407 Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 392243-04-8

Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2822407
CAS No.: 392243-04-8
M. Wt: 307.36
InChI Key: VMXRGNJLXKCBOX-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and an ethoxybenzamido group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and a sulfur source.

    Introduction of the Ethoxybenzamido Group: This step involves the reaction of the thiophene derivative with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the ethoxybenzamido group.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or substituted thiophenes.

Scientific Research Applications

Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxybenzamido group can enhance binding affinity and specificity, while the thiophene ring can contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-ethoxybenzamido)thiophene-2-carboxylate: Similar structure but lacks the dihydrothiophene ring.

    2-(4-Ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Contains a tetrahydrothieno ring instead of a dihydrothiophene ring.

Uniqueness

Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to its combination of a dihydrothiophene ring and an ethoxybenzamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[(4-ethoxybenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-3-20-11-6-4-10(5-7-11)14(17)16-12-8-9-21-13(12)15(18)19-2/h4-7H,3,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXRGNJLXKCBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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